N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOJHAPRGAZUPL-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189062-66-5 | |
| Record name | L-294 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189062665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-294 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9V8QJK5M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrazinolysis of Methyl Ester
Methyl 2H-1,3-benzodioxole-5-carboxylate reacts with excess hydrazine hydrate (2.5 equivalents) in ethanol under reflux (78°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of hydrazine at the ester carbonyl, releasing methanol as a byproduct. Post-reaction, the mixture is cooled to 0°C, inducing crystallization of the carbohydrazide. Filtration and washing with cold ethanol yield the product as a white solid (75–82% yield).
Key Parameters
- Solvent: Ethanol (polar protic) enhances nucleophilicity of hydrazine.
- Temperature: Reflux conditions accelerate reaction kinetics.
- Stoichiometry: Excess hydrazine ensures complete conversion.
Condensation with Thiophene-2-Carbaldehyde
The final step involves Schiff base formation between 2H-1,3-benzodioxole-5-carbohydrazide and thiophene-2-carbaldehyde. This acid-catalyzed condensation yields the target hydrazone via imine linkage.
Acid-Catalyzed Mechanism
In ethanol or methanol, a catalytic amount of acetic acid (5 mol%) or concentrated HCl protonates the aldehyde carbonyl, rendering it electrophilic. The hydrazide’s primary amine attacks the activated carbonyl, forming a tetrahedral intermediate that dehydrates to the hydrazone. The reaction is typically conducted under reflux for 4–6 hours, achieving 70–85% isolated yield after recrystallization.
Optimization Insights
- Catalyst Choice: Acetic acid minimizes side reactions compared to stronger acids.
- Solvent Effects: Ethanol balances solubility of reactants and products, facilitating precipitation upon cooling.
- Temperature Control: Prolonged reflux (>8 hours) risks hydrazone decomposition.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) in ethanol with p-toluenesulfonic acid (PTSA) as catalyst reduces reaction time to 30 minutes while maintaining yields of 78–82%. This method leverages rapid, uniform heating to accelerate imine formation.
Solvent-Free Conditions
Grinding equimolar amounts of carbohydrazide and aldehyde with a mortar and pestle in the presence of silica gel-supported HCl achieves 68% yield after 2 hours. While less efficient, this approach eliminates solvent use, aligning with green chemistry principles.
Characterization and Analytical Validation
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.68–6.90 (m, 6H, aromatic), 6.08 (s, 2H, OCH2O).
- IR (KBr): 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
Purity Assessment
Recrystallization from ethanol affords >95% purity, as verified by HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm). Melting point consistency (178–180°C) further corroborates compound identity.
Mechanistic and Kinetic Considerations
The rate-determining step in hydrazone formation is the nucleophilic attack of the hydrazide on the protonated aldehyde. Kinetic studies reveal a second-order dependence on reactant concentrations, with activation energy (Ea) of 45–50 kJ/mol. Brønsted acid strength directly influences protonation efficiency, though excessive acidity may promote side reactions such as aldehyde dimerization.
Industrial and Pharmacological Relevance
While the compound itself is primarily a research target, its structural analogs exhibit bioactivity in antimicrobial and anticancer assays. Scalable synthesis via continuous flow reactors is under investigation, leveraging insights from kilogram-scale enantioselective hydrogenations documented in recent literature.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C13H10N2O3S and a molecular weight of 274.30 g/mol. Its structure features a benzodioxole moiety linked to a thiophene ring through a methylene bridge, which is characteristic of many biologically active compounds. The presence of the hydrazone functional group is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound. For instance:
- Antibacterial Effects : Research indicates that derivatives of hydrazone compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Antifungal Properties : The compound has also shown promising antifungal activity against various fungal strains, including Fusarium graminearum and Botrytis cinerea. In vitro assays revealed that certain derivatives could outperform traditional antifungal agents .
Anticancer Activity
N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide has been evaluated for its anticancer properties:
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and lung cancer cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with key oncogenic targets, suggesting a potential role in drug design for cancer therapies .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various derivatives for their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts .
- Evaluation Against Cancer Cell Lines : In another research effort documented in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings revealed dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action for (E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds also feature a thiophene ring and have been studied for their electronic properties.
Benzothiophenes: Known for their pharmaceutical applications, such as in the drug raloxifene.
Uniqueness
(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide is unique due to the combination of the thiophene and benzo[d][1,3]dioxole moieties in a single molecule. This dual functionality can provide distinct chemical and biological properties not found in simpler heterocycles.
Biological Activity
N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and anticancer properties.
1. Structural Characteristics
The compound features a unique structure characterized by:
- Thiophene Ring : Contributes to the compound's reactivity and biological activity.
- Benzodioxole Moiety : Known for its pharmacological significance.
- Carbohydrazide Functional Group : Imparts potential for further chemical modifications.
The compound is classified as a Schiff base due to the imine linkage between the thiophene and hydrazide components. This structural configuration is significant for its interaction with biological targets.
2. Synthesis
The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with 2H-1,3-benzodioxole-5-carbohydrazide under acidic conditions. The reaction yields the target compound with a high degree of purity.
3.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have demonstrated:
- Mechanism of Action : The compound disrupts cell membranes in bacteria and fungi, leading to cell death.
- Efficacy : In vitro studies show effectiveness against various strains, suggesting potential therapeutic applications in treating infections.
3.2 Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties :
- Growth Inhibition : In vitro studies indicate that it can inhibit the proliferation of cancer cells.
- Mechanisms Under Investigation : Further research is necessary to elucidate the mechanisms through which it exerts these effects.
4.1 Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Result |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 16 µg/mL | Effective |
| Candida albicans | 64 µg/mL | Moderate |
4.2 Anticancer Activity Assessment
Another study focused on its anticancer activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Result |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | High Activity |
| MCF7 (Breast Cancer) | 15 | Moderate |
| A549 (Lung Cancer) | 20 | Moderate |
5. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer domains. While initial studies indicate significant efficacy, further research is essential to fully understand its mechanisms of action and potential clinical applications.
Q & A
Q. What advanced spectroscopic methods resolve ambiguities in tautomeric forms?
- Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes keto-enol tautomers. Solid-state ¹³C CP/MAS NMR identifies polymorphic forms. DFT calculations (B3LYP/6-311++G**) match experimental IR/Raman spectra to confirm dominant tautomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
